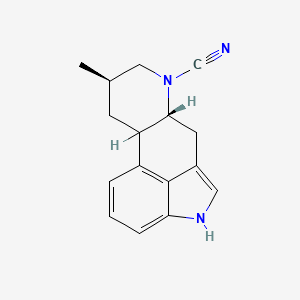
(2R)-2-Ethyl-4-pentynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Ethyl-4-pentynoic acid is an organic compound with a unique structure characterized by an ethyl group attached to the second carbon and a pentynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethyl-4-pentynoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor with an ethyl group, followed by the introduction of the pentynoic acid moiety through a series of chemical reactions. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethyl-4-pentynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethyl and pentynoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
(2R)-2-Ethyl-4-pentynoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-Ethyl-4-pentynoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methyl-4-pentynoic acid: Similar structure with a methyl group instead of an ethyl group.
(2R)-2-Propyl-4-pentynoic acid: Contains a propyl group in place of the ethyl group.
(2R)-2-Butyl-4-pentynoic acid: Features a butyl group instead of the ethyl group.
Uniqueness
(2R)-2-Ethyl-4-pentynoic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
134773-05-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(2R)-2-ethylpent-4-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-5-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
SCVQTLFYEQFSLX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CC#C)C(=O)O |
Canonical SMILES |
CCC(CC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



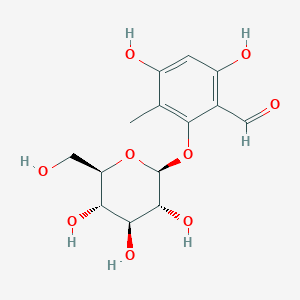
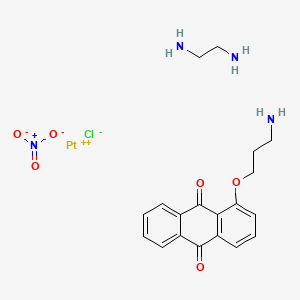
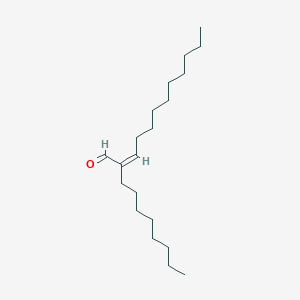

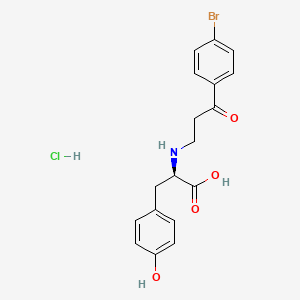
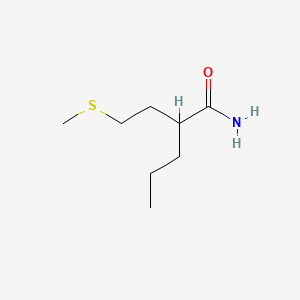
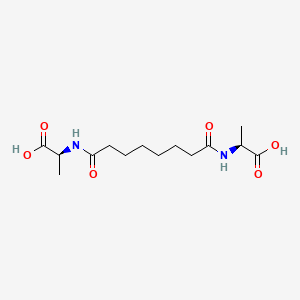
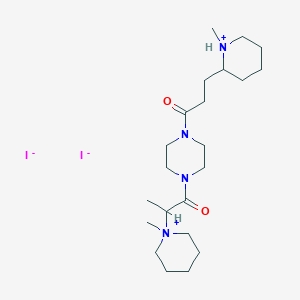

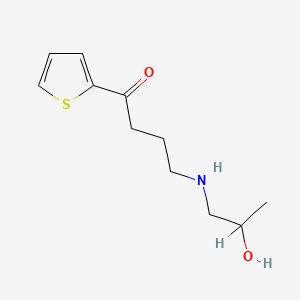
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

